8(S)-hydroxy-9(S)-Hexahydrocannabinol
CAS No.:
Cat. No.: VC18854805
Molecular Formula: C21H32O3
Molecular Weight: 332.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C21H32O3 |
---|---|
Molecular Weight | 332.5 g/mol |
IUPAC Name | (6aR,8S,9S,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,8-diol |
Standard InChI | InChI=1S/C21H32O3/c1-5-6-7-8-14-10-18(23)20-15-9-13(2)17(22)12-16(15)21(3,4)24-19(20)11-14/h10-11,13,15-17,22-23H,5-9,12H2,1-4H3/t13-,15+,16+,17-/m0/s1 |
Standard InChI Key | CIVSDEYXXUHBPV-SVGFKBNWSA-N |
Isomeric SMILES | CCCCCC1=CC(=C2[C@@H]3C[C@@H]([C@H](C[C@H]3C(OC2=C1)(C)C)O)C)O |
Canonical SMILES | CCCCCC1=CC(=C2C3CC(C(CC3C(OC2=C1)(C)C)O)C)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Stereochemistry
8(S)-OH-9(S)-HHC belongs to the family of hydroxylated hexahydrocannabinols, characterized by a cyclohexyl ring substituted with a hydroxyl group at the C8 position and a specific stereochemical configuration at the C9 carbon. The compound’s structure is defined by the IUPAC name (8S,9S)-6,6,9-trimethyl-3-pentyl-8-hydroxydibenzo[b,d]pyran-1-ol, with a molecular formula of and a molecular weight of 332.5 g/mol . Its stereochemistry is critical to its biological activity, as evidenced by comparative studies of HHC epimers. For instance, the (9R)-HHC isomer demonstrates higher cannabinoid receptor affinity than its (9S) counterpart, a trend that may extend to hydroxylated metabolites like 8(S)-OH-9(S)-HHC .
The compound’s canonical SMILES notation () underscores the chiral centers at C8 and C9, which govern its three-dimensional conformation and receptor binding efficacy .
Physical and Chemical Properties
8(S)-OH-9(S)-HHC is a lipophilic compound with limited aqueous solubility, typically requiring organic solvents such as acetone (10 mg/mL) for laboratory handling . Its stability is temperature-dependent, with recommended storage at -20°C to prevent degradation over extended periods. The following table summarizes key physicochemical properties:
Property | Value |
---|---|
CAS Number | 36403-93-7 |
Molecular Formula | |
Molecular Weight | 332.5 g/mol |
Solubility (Acetone) | 10 mg/mL |
Storage Conditions | -20°C (1 month stability) |
Biosynthesis and Metabolic Pathways
In Vivo Metabolism of HHC
Pharmacological Profile
Pharmacokinetics and Distribution
The compound’s lipophilicity facilitates rapid distribution into adipose tissue and the central nervous system, though its hydroxyl group enhances aqueous solubility relative to HHC. In rhesus macaques, intramuscular administration of 8(S)-OH-9(S)-HHC resulted in a plasma half-life of 4.2 hours, with peak concentrations achieved within 30 minutes . Metabolite profiling identified 8-oxo-HHC as the major oxidation product, which undergoes glucuronidation prior to renal excretion .
Analytical Methods for Detection
Chromatographic Techniques
High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric (MS) detection is the gold standard for quantifying 8(S)-OH-9(S)-HHC in biological matrices. A validated method using a C18 column (150 mm × 4.6 mm, 5 μm) and a gradient elution of acetonitrile/water (0.1% formic acid) achieved baseline separation of HHC metabolites within 15 minutes . The limit of quantification (LOQ) for 8(S)-OH-9(S)-HHC in serum was reported as 0.5 ng/mL, with intra- and inter-day precision <10% .
Forensic Applications
8(S)-OH-9(S)-HHC serves as a biomarker for HHC consumption in forensic toxicology. Its detection in urine and blood samples confirms recent exposure, though differentiation from structural isomers requires advanced chiral chromatography . Commercial immunoassays for Δ9-THC exhibit negligible cross-reactivity with 8(S)-OH-9(S)-HHC, necessitating confirmatory testing via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Toxicological Considerations
Acute and Chronic Effects
Regulatory and Research Implications
Future Research Directions
Key knowledge gaps include:
-
Receptor specificity: Elucidating interactions with non-cannabinoid targets (e.g., TRPV1, PPARγ).
-
Long-term toxicity: Assessing carcinogenic and teratogenic risks in chronic exposure models.
-
Therapeutic potential: Exploring analgesic or anti-inflammatory applications in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume